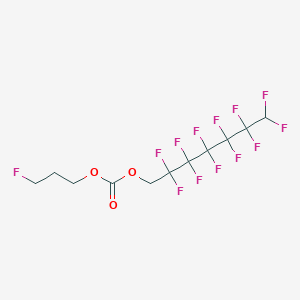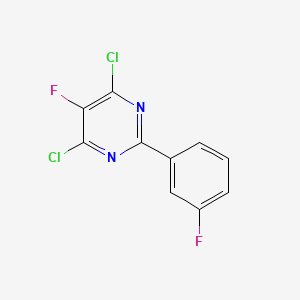
4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the pyrimidine ring, as well as a fluorophenyl group attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with commercially available 2,4-dichloro-5-fluoropyrimidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki Coupling: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., NaH or K2CO3) and a suitable solvent (e.g., DMF or DMSO).
Suzuki Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3) in solvents like DMF or toluene.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki Coupling: Biphenyl derivatives with diverse substituents.
Applications De Recherche Scientifique
4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors on cell surfaces and modulating their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine.
4,6-Dichloro-5-(4-fluorophenyl)pyrimidine: A structurally similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H4Cl2F2N2 |
|---|---|
Poids moléculaire |
261.05 g/mol |
Nom IUPAC |
4,6-dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl2F2N2/c11-8-7(14)9(12)16-10(15-8)5-2-1-3-6(13)4-5/h1-4H |
Clé InChI |
JENLBYRWERVNCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NC(=C(C(=N2)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


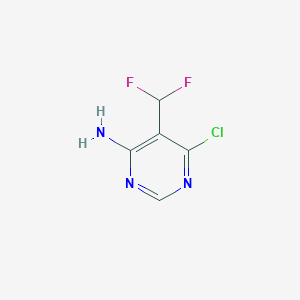
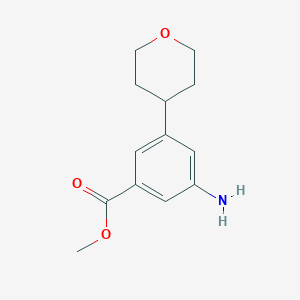

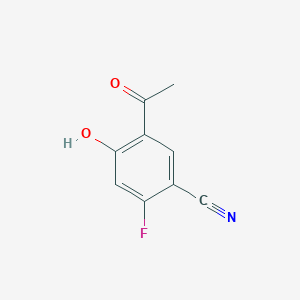

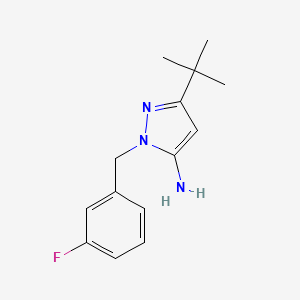
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)


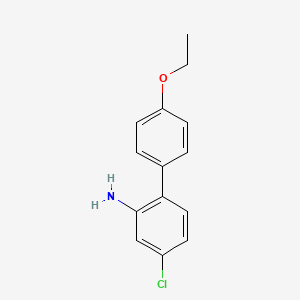

![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)

